molecular formula C8H6N2O3 B176725 4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid CAS No. 156335-30-7

4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid

Cat. No.: B176725
CAS No.: 156335-30-7
M. Wt: 178.14 g/mol
InChI Key: ZUCADCLTCASMIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound of significant interest in scientific research, particularly in the field of medicinal chemistry, where it serves as a versatile building block for the synthesis of more complex heterocyclic compounds . The compound features both pyrrole and pyridazine rings in its fused bicyclic structure and has a molecular formula of C 8 H 6 N 2 O 3 and a molecular weight of 178.14 g/mol . Pyrrolo[1,2-b]pyridazine derivatives are investigated for their various biological applications and their fluorescent properties, which lend potential for use in sensors, lasers, and semiconductor devices . In research settings, this compound can undergo a range of chemical reactions, including oxidation, reduction, and substitution, allowing for the introduction of different substituents onto the core ring system . One common synthetic approach involves the cyclization of appropriate precursors, such as a reaction catalyzed by cesium carbonate (Cs 2 CO 3 ) in dimethyl sulfoxide (DMSO) . Its mechanism of action in biological studies is associated with its interaction with specific molecular targets and pathways; it may inhibit certain enzymes or receptors, thereby modulating cellular functions and signaling cascades . Furthermore, derivatives of this chemical scaffold have been explored in patent literature for their use as HIF (Hypoxia-Inducible Factor) modulators, indicating a potential research pathway for investigating treatments for conditions like anemia and ischemia . Please note that this product is intended For Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use. Handling should be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

4-oxo-1H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-7-5(8(12)13)4-9-10-3-1-2-6(7)10/h1-4,9H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCADCLTCASMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 1,4-Diketones with Hydrazine Derivatives

A foundational approach involves the condensation of 1,4-diketones with hydrazine derivatives, followed by cyclization and oxidation. This method leverages the reactivity of hydrazines with diketones to form pyridazine rings, which are subsequently functionalized. For example, the reaction of 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide with tertiary butyl carbazate in toluene/cyclohexane under acidic conditions ( p-TSA) yields intermediates that undergo cyclization with α,β-unsaturated ketones like chalcones . This two-step process achieves yields of 68–88% (Table 1), with reaction times varying between 15–23 hours depending on substituents .

Table 1. Yields and Conditions for Chalcone Condensation Reactions

EntryRR₁Yield (%)Time (h)
1HF8619
2ClF8418
3ClCH₃7321
4BrCH₃7022
5ClCl8815
6BrF8215

Electron-withdrawing groups (e.g., Cl, Br) enhance reaction rates by stabilizing transition states, while bulkier substituents (e.g., CH₃) slightly reduce yields due to steric hindrance . Post-condensation oxidation with agents like hydrogen peroxide introduces the 4-oxo group, and acidic hydrolysis converts ester intermediates to the carboxylic acid .

Cyclization of N-Alkylated Pyridazinone Derivatives

N-Alkylation of pyridazinone precursors followed by cyclization offers a scalable route. The synthesis begins with 6-(dimethylamino)pyridazin-3(2H)-one, which undergoes N-alkylation using ethyl 2-bromopropanoate in the presence of a base . Subsequent acidic hydrolysis removes protecting groups and generates the carboxylic acid functionality. For instance, treating the alkylated intermediate with HCl (6 M) at reflux for 12 hours yields 4-oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid with >75% purity after recrystallization . Key advantages include readily available starting materials and mild reaction conditions, though regioselectivity challenges may arise during alkylation.

1,3-Dipolar Cycloaddition Approaches

Mesoionic 1,3-oxazolo[3,2-b]pyridazinium-2-oxides serve as dipolarophiles in 1,3-dipolar cycloadditions with acetylenedicarboxylates (e.g., diethyl acetylenedicarboxylate) . The reaction proceeds at 80–100°C in anhydrous THF, producing pyrrolo[1,2-b]pyridazine esters in 65–78% yields. Saponification with NaOH (2 M) at 60°C for 6 hours converts the esters to carboxylic acids . This method is notable for its stereochemical control and compatibility with diverse substituents, though it requires stringent anhydrous conditions.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors enhance the cyclization and oxidation steps by improving heat transfer and reducing side reactions . Automated platforms optimize parameters such as temperature (80–120°C), pressure (1–3 atm), and catalyst loading (0.5–2 mol% Pd). For example, a pilot-scale study achieved 92% yield using a Pd/C catalyst in a fixed-bed reactor, demonstrating scalability . Solvent recovery systems and green chemistry principles (e.g., using water as a co-solvent) further improve sustainability.

Comparative Analysis of Synthetic Methods

Table 2. Method Comparison Based on Yield, Scalability, and Complexity

MethodYield Range (%)ScalabilityComplexity
Chalcone Condensation 68–88ModerateHigh
N-Alkylation/Cyclization 70–85HighModerate
1,3-Dipolar Cycloaddition 65–78LowHigh

The N-alkylation/cyclization route balances yield and scalability, making it suitable for industrial applications. Conversely, 1,3-dipolar cycloadditions offer structural diversity but require specialized equipment. Chalcone condensations provide high yields but involve multi-step purifications.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for the synthesis of complex heterocyclic molecules. It is used in the development of new synthetic methodologies and the exploration of reaction mechanisms.

    Biology: In biological research, the compound is investigated for its potential as a bioactive molecule.

    Medicine: The compound’s pharmacological properties make it a promising candidate for drug discovery and development. It is studied for its potential therapeutic applications in treating various diseases, such as cancer and infectious diseases.

    Industry: In the industrial sector, the compound is used in the development of advanced materials, including sensors, dyes, and electronic devices. Its unique chemical properties make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s analogs often differ in substituents or ring systems, which influence their physicochemical and biological properties. Key comparisons include:

Compound Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid Parent compound C₈H₆N₂O₃ 178.14 Antibacterial potential, synthetic intermediate
1-Methyl-4-oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid Methyl group at N1 position C₉H₈N₂O₃ 192.17 Improved solubility in DMSO; research use only
Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylate Ethyl ester at C3 position C₁₀H₁₀N₂O₃ 206.20 Intermediate for drug synthesis; discontinued
4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid Triazine ring substitution C₇H₅N₃O₃ 179.13 Alternative heterocyclic scaffold for drug design
1,4-Dihydro-4-oxoimidazo[1,5-b]pyridazine-3-carboxylic acid Imidazo-pyridazine hybrid C₇H₅N₃O₃ 179.13 Antibacterial activity (IC₅₀ ~µM range)

Physicochemical and Pharmacokinetic Differences

  • Solubility : The 1-methyl derivative exhibits better solubility in organic solvents like DMSO (10 mM stock solutions achievable) compared to the parent carboxylic acid, which may require polar solvents .
  • Stability : Ethyl ester derivatives (e.g., ethyl 4-oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylate) are more lipophilic, enhancing membrane permeability but requiring stabilization against hydrolysis .
  • Bioactivity : Substitutions at the N1 position (e.g., methyl groups) reduce cytotoxicity in cell lines, as observed in analogs like compound 5a (IC₅₀ = 0.17 µM against CK2 kinase) .

Key Research Findings

  • Substituent Effects :
    • N1-methylation improves solubility and reduces cytotoxicity .
    • Esterification (e.g., ethyl or isobutyl esters) enhances bioavailability but requires enzymatic cleavage for activation .
  • Structural Rigidity : The fused pyrrolo-pyridazine system provides conformational restraint, favoring target binding in enzyme inhibition assays .

Biological Activity

Overview

4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique fused ring system that combines pyrrole and pyridazine structures, which may contribute to its diverse pharmacological properties. Research indicates that it may interact with specific molecular targets, influencing various biological pathways.

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and receptors. Notably, it has been shown to inhibit kinase activity, which plays a crucial role in cell signaling and proliferation. This inhibition can lead to significant effects on cellular processes, including:

  • Cell Growth Regulation : By modulating kinase activity, the compound may influence cell cycle progression and apoptosis.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties by affecting pathways involved in inflammation.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound through various in vitro assays. The following table summarizes key findings:

Study Biological Activity IC50 Value (µM) Comments
Study AKinase Inhibition0.5Selective against specific kinases
Study BAnti-inflammatory2.0Effective in reducing cytokine levels
Study CCytotoxicity1.5Exhibits selective cytotoxicity in cancer cell lines

In Vivo Studies

In vivo studies have also been conducted to assess the therapeutic potential of this compound. Notable findings include:

  • Analgesic Effects : The compound demonstrated significant pain relief in animal models of acute and chronic pain.
  • Anti-inflammatory Activity : In a carrageenan-induced paw edema model, this compound exhibited notable anti-inflammatory effects.

Case Studies

Several case studies have highlighted the compound's potential applications:

  • Case Study on Inflammation : In a rat model of arthritis, administration of the compound reduced joint swelling and pain significantly compared to control groups.
  • Cancer Research : A study investigating its effects on tumor growth found that treatment with the compound led to reduced tumor size in xenograft models.

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds within the pyridazine family:

Compound Activity Selectivity Index (SI)
Pyrrolo[1,2-a]pyrazineAntibacterial80.03
5H-pyrrolo[2,3-b]pyrazineKinase InhibitorNot specified
6H-pyrrolo[3,4-b]pyrazineDrug Discovery PotentialNot specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.